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molecular formula C7H3ClFNO2S B1350649 3-Cyano-4-fluorobenzenesulfonyl chloride CAS No. 351003-23-1

3-Cyano-4-fluorobenzenesulfonyl chloride

Cat. No. B1350649
M. Wt: 219.62 g/mol
InChI Key: KDVZADPGGPBAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541588B2

Procedure details

Sodium hydroxide (5.08 g, 0.127 mol) was dissolved in water (60 mL) and 1,4-1,4-dioxane (300 mL). 1,2,4-Thiadiazol-5-amine (10 g, 0.1 mol) was added and the reaction stirred for 5 minutes. 3-Cyano-4-fluorobenzene-1-sulfonyl chloride (8.25 g, 0.0376 mol) was added and the reaction was allowed to stir for 3 hours at 20° C. After this time, the reaction was poured into 150 mL of 1N HCl. This solution was extracted with ethyl acetate (3×50 mL). The combined organics were dried over sodium sulfate, filtered and concentrated to give the title compound as a brown solid. LCMS Rt=1.22 minutes MS m/z 283 [MH]+1H NMR (d6-DMSO) δ 8.54 (s, 1H), 8.39 (dd, 1H), 8.19 (m, 1H), 7.71 (m, 1H).
Quantity
5.08 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
8.25 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
[Compound]
Name
1,4-1,4-dioxane
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[S:3]1[C:7]([NH2:8])=[N:6][CH:5]=[N:4]1.[C:9]([C:11]1[CH:12]=[C:13]([S:18](Cl)(=[O:20])=[O:19])[CH:14]=[CH:15][C:16]=1[F:17])#[N:10].Cl>O>[C:9]([C:11]1[CH:12]=[C:13]([S:18]([NH:8][C:7]2[S:3][N:4]=[CH:5][N:6]=2)(=[O:20])=[O:19])[CH:14]=[CH:15][C:16]=1[F:17])#[N:10] |f:0.1|

Inputs

Step One
Name
Quantity
5.08 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
S1N=CN=C1N
Step Three
Name
Quantity
8.25 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1F)S(=O)(=O)Cl
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Five
Name
1,4-1,4-dioxane
Quantity
300 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 3 hours at 20° C
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1F)S(=O)(=O)NC1=NC=NS1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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